molecular formula C₁₇H₁₃KN₂O₃ B1160907 Rosoxacin Potassium Salt

Rosoxacin Potassium Salt

Cat. No.: B1160907
M. Wt: 332.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rosoxacin Potassium Salt, a quinolone-derived antibiotic, is the potassium salt form of Rosoxacin (IUPAC name: 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylic acid) . It belongs to the first-generation quinolones and exhibits broad-spectrum activity against Gram-negative bacteria, particularly Neisseria gonorrhoeae (MIC range: 0.03–0.125 µg/mL) . Its mechanism involves inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, thereby inducing lethal DNA breaks .

Properties

Molecular Formula

C₁₇H₁₃KN₂O₃

Molecular Weight

332.4

Synonyms

1-Ethyl-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylic Acid Potassium Salt;  Acrosoxacin Potassium Salt;  Eracin Potassium Salt;  Eradacil Potassium Salt;  Eradacin Potassium Salt;  NSC 146617 Potassium Salt;  Roxadyl Potassium Salt;  Win 35213 Po

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Classification

Quinolones are categorized into four groups based on their spectra and pharmacokinetic properties (Table 1):

Table 1: Classification of Quinolones

Group Key Compounds Spectrum Notes
1 Rosoxacin , Cinoxacin, Nalidixic Acid Narrow (Gram-negative) Limited anaerobic activity; largely replaced by newer generations .
2 Ciprofloxacin, Norfloxacin Broad (Gram-negative, some Gram-positive) Higher potency; used for UTIs and systemic infections.
3 Levofloxacin, Moxifloxacin Expanded (Gram-positive, atypical pathogens) Respiratory infections; some withdrawn (e.g., Trovafloxacin) .
4 Delafloxacin, Sitafloxacin Broad with enhanced anaerobic coverage Reserved for multidrug-resistant infections .

Rosoxacin’s structure includes a pyridinyl group at position 7, distinguishing it from nalidixic acid (naphthyridine core) and conferring unique pharmacokinetic properties . Structural alignment studies reveal similarities between Rosoxacin and Zinc210393, a CDK1 inhibitor, suggesting shared binding poses .

Antimicrobial Efficacy

Table 2: MIC Values Against Key Pathogens

Compound N. gonorrhoeae (µg/mL) C. trachomatis U. urealyticum
Rosoxacin 0.03–0.125 0.5–2.0 1.0–4.0
Ciprofloxacin 0.001–0.03 0.25–1.0 0.5–2.0
Norfloxacin 0.06–0.25 1.0–4.0 2.0–8.0

Rosoxacin demonstrates comparable efficacy to older quinolones like Cinoxacin but is less potent than newer agents like Ciprofloxacin. However, its MIC90 for N. gonorrhoeae (94.8% inhibited at <0.06 µg/mL) supports its historical use in uncomplicated gonorrhea .

Pharmacokinetics and Metabolism

Table 3: Pharmacokinetic Parameters

Parameter Rosoxacin (Oral) Norfloxacin Ciprofloxacin
Half-life (h) 1.9 3–4 4–6
Plasma Clearance (mL/min) 65 200–300 400–500
Urinary Excretion (%) 7.7 (free + conjugated) 25–40 40–50

Rosoxacin’s short half-life and low urinary excretion necessitate frequent dosing, limiting its utility compared to longer-acting quinolones. Its primary metabolite, the pyridyl N-oxide, retains minimal antimicrobial activity .

Adverse Effects and Toxicity

Quinolones share class-specific risks, including tendonitis and CNS effects (e.g., dizziness, headache). In clinical trials, Rosoxacin caused CNS (12.5%) and gastrointestinal (6.3%) adverse reactions, comparable to ampicillin-probenecid but with fewer hypersensitivity events . Newer quinolones like Levofloxacin exhibit improved tolerability but retain risks of QT prolongation and phototoxicity .

Q & A

What unresolved mechanistic questions warrant further investigation for this compound?

  • Methodological Answer : Prioritize studies on (1) resistance mechanisms (e.g., efflux pump upregulation via qRT-PCR), (2) synergy with other antimicrobials (checkerboard assays), and (3) host-pathogen interactions (e.g., cytokine modulation in infected macrophages). Leverage single-cell RNA-seq to map heterogeneity in drug response .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.